3-methyl-N-(2-oxoindolin-5-yl)benzamide
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Overview
Description
3-methyl-N-(2-oxoindolin-5-yl)benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3-methyl-n-(2-oxoindolin-5-yl)benzamide, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, possess various biological activities . They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function .
Cellular Effects
3-methyl-N-(2-oxoindolin-5-yl)benzamide can have various effects on cells. For instance, some indole derivatives have been shown to exhibit notable cytotoxicity toward certain human cancer cell lines . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 3-methylbenzoic acid with 2-oxoindoline-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the indole nitrogen or benzamide moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown cytotoxicity against various cancer cell lines and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-methyl-N-(2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities and applications.
Indole-3-carbinol: Known for its anticancer properties and use in dietary supplements.
Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
Properties
IUPAC Name |
3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-3-2-4-11(7-10)16(20)17-13-5-6-14-12(8-13)9-15(19)18-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAZSTIIVJYUQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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